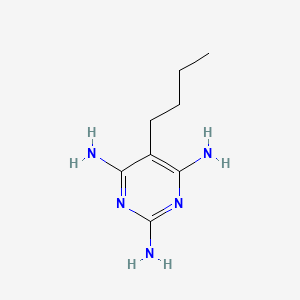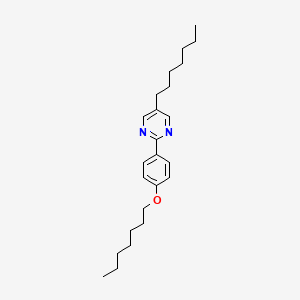
5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine: is an organic compound with the molecular formula C24H36N2O . It is a pyrimidine derivative characterized by the presence of heptyl and heptyloxyphenyl groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate heptyl and heptyloxyphenyl precursors.
Condensation Reaction: The heptyl and heptyloxyphenyl groups are introduced to the pyrimidine ring through a condensation reaction. This reaction often requires the use of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems .
化学反応の分析
Types of Reactions:
Oxidation: 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
Chemistry:
Material Science: Used in the development of advanced materials with specific electronic and optical properties.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes
Biology:
Biochemical Studies: Utilized in the study of biochemical pathways and interactions due to its unique structural properties
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds
Industry:
作用機序
The mechanism of action of 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
- 5-Heptyl-2-(4-(heptyloxy)phenyl)pyridine
- 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrazine
- 5-Heptyl-2-(4-(heptyloxy)phenyl)triazine
Uniqueness: 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine is unique due to its specific combination of heptyl and heptyloxyphenyl groups attached to the pyrimidine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
特性
CAS番号 |
57202-38-7 |
|---|---|
分子式 |
C24H36N2O |
分子量 |
368.6 g/mol |
IUPAC名 |
2-(4-heptoxyphenyl)-5-heptylpyrimidine |
InChI |
InChI=1S/C24H36N2O/c1-3-5-7-9-11-13-21-19-25-24(26-20-21)22-14-16-23(17-15-22)27-18-12-10-8-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3 |
InChIキー |
XQQYMNZQNMFGAR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one](/img/structure/B15214805.png)
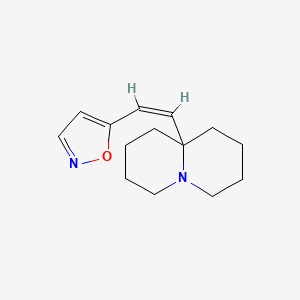
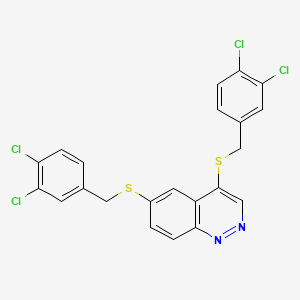
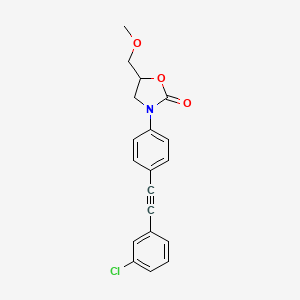
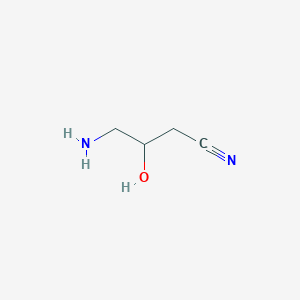
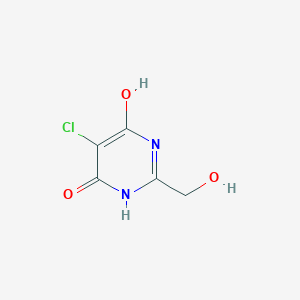
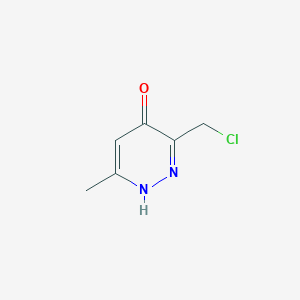

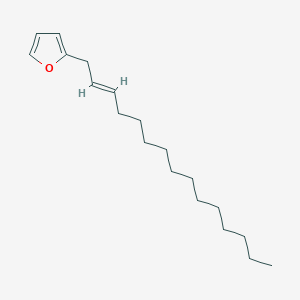

![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide](/img/structure/B15214868.png)
